N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide is an organic compound that features a bifuran moiety linked to a phenoxypropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can be achieved through a multi-step process involving the formation of the bifuran moiety followed by amide bond formation. One approach involves the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in dioxane . The resulting bifuran aldehyde can then be reacted with 2-phenoxypropanoic acid and an amine under amide coupling conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (dimethylaminopyridine) in the presence of a base .
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors could be explored to scale up the production process while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuran dicarboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Bifuran dicarboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety may facilitate binding to these targets, while the phenoxypropanamide structure can modulate the compound’s activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifurans: These compounds share the bifuran core but differ in their substituents and overall structure.
Furan-2-carboxamides: These compounds have a similar amide linkage but lack the bifuran moiety.
Phenoxypropanamides: These compounds share the phenoxypropanamide structure but differ in their additional substituents.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide is unique due to the combination of the bifuran moiety with the phenoxypropanamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13(22-14-6-3-2-4-7-14)18(20)19-12-15-9-10-17(23-15)16-8-5-11-21-16/h2-11,13H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEORVPDQSTLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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